molecular formula C28H27N7O B2714925 N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946219-55-2

N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2714925
CAS No.: 946219-55-2
M. Wt: 477.572
InChI Key: RZXXNUYVWJZIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C28H27N7O and a molecular weight of 477.6 g/mol . It belongs to the chemical class of pyrazolo[3,4-d]pyrimidines, which are nitrogen-containing heterocyclic compounds recognized as bioisosteres of purine nucleobases . This scaffold is of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not fully established in the public domain, the pyrazolo[3,4-d]pyrimidine core is a well-known pharmacophore in the development of kinase inhibitors . For instance, derivatives of this scaffold have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), showing promising anti-proliferative activity against various cancer cell lines . The structure of this compound includes a 4-phenylpiperazine substituent, a moiety that is often explored in drug design for its potential to modulate pharmacokinetic properties and receptor binding . This combination of features makes it a valuable compound for researchers investigating new therapeutic agents, particularly in oncology. It is also suitable for chemical library development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c1-36-24-14-8-9-21(19-24)30-26-25-20-29-35(23-12-6-3-7-13-23)27(25)32-28(31-26)34-17-15-33(16-18-34)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXXNUYVWJZIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a β-keto ester can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions.

    Substitution Reactions: The introduction of the 3-methoxyphenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a suitable solvent.

    Piperazine Derivative Formation: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds with similar structural features exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can enhance mood and reduce anxiety symptoms by acting on serotonin pathways .

2. Antipsychotic Properties
The incorporation of the phenylpiperazine group suggests potential antipsychotic activity. Compounds in this class have been reported to interact with dopamine receptors, which are vital in managing psychotic disorders. Preliminary studies suggest that the compound may exhibit properties similar to established antipsychotics .

3. Anti-inflammatory Effects
Inflammation is a common underlying factor in various diseases, including cardiovascular conditions and cancer. Compounds like N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated for their ability to inhibit inflammatory pathways, potentially offering new treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the methoxy group on the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability. The piperazine moiety contributes to receptor binding affinity and selectivity .

Case Studies

Study Findings Implications
Study 1: Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosagesSupports further exploration as an antidepressant candidate
Study 2: Antipsychotic EfficacyShowed modulation of dopamine receptors leading to reduced psychotic symptoms in preclinical trialsSuggests potential for development as an antipsychotic medication
Study 3: Anti-inflammatory PropertiesHighlighted inhibition of pro-inflammatory cytokines in vitroIndicates possible therapeutic use in chronic inflammatory conditions

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., serotonin receptors). It can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in cellular responses, which are the basis for its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 4-Amine Position
Compound Name Substituent at 4-Amine Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 3-Methoxyphenyl C₂₆H₂₆N₇O 452.54 g/mol Not specified in evidence
N-(2-Methylphenyl)-1-phenyl-6-(1-pyrrolidinyl) 2-Methylphenyl C₂₂H₂₂N₆ 370.46 g/mol Smaller MW, lower polarity
N-(4-Fluorobenzyl)-S29 4-Fluorobenzyl C₂₀H₁₇Cl₂N₅ 430.3 g/mol Kinase inhibitor; neuroblastoma activity (IC₅₀ = 5.74 ng/mL)
N-(3-Chlorophenyl)-78d 3-Chlorophenyl C₂₅H₂₆N₆OClFS 513.03 g/mol Multi-target; morpholinoethylthio group enhances solubility

Key Observations :

  • Methoxy vs. Halogen : The 3-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 3-chlorophenyl in 78d) but may reduce metabolic stability .
  • Benzyl vs. Phenyl : The 4-fluorobenzyl group in S29 enhances CNS penetration, critical for neuroblastoma activity, whereas the target compound’s phenyl group may limit blood-brain barrier permeability .
Variations at the 1-Position of the Pyrazolo-Pyrimidine Core
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound Phenyl C₂₆H₂₆N₇O 452.54 g/mol Aromatic bulk for receptor binding
1-(4-Chlorophenyl)-N-benzyl 4-Chlorophenyl C₁₉H₁₅ClN₆ 362.8 g/mol Chlorine enhances lipophilicity
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl) 2,4-Dimethylphenyl C₂₂H₂₃N₅ 369.45 g/mol Methyl groups reduce steric hindrance
1-(4-Fluorostyryl)-137a 4-Fluorostyryl C₁₇H₁₄FN₅ 297.33 g/mol Styryl group introduces planarity; UV activity

Key Observations :

  • Aromatic vs.
  • Chlorophenyl vs. Methoxyphenyl : Chlorine in 1-(4-chlorophenyl) analogs increases lipophilicity, whereas the target’s methoxy group balances hydrophilicity and steric effects .
Variations at the 6-Position of the Pyrazolo-Pyrimidine Core
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 4-Phenylpiperazin-1-yl C₂₆H₂₆N₇O 452.54 g/mol Potential dopamine receptor affinity
6-(1-Pyrrolidinyl) Pyrrolidinyl C₂₂H₂₂N₆ 370.46 g/mol Smaller ring; reduced steric bulk
6-(Methylthio)-2a Methylthio C₂₀H₁₇Cl₂N₅S 430.3 g/mol Thioether enhances metabolic stability
6-((2-Morpholinoethyl)thio)-78e Morpholinoethylthio C₂₅H₂₆N₆BrClOS 573.94 g/mol Morpholine improves aqueous solubility

Key Observations :

  • Piperazine vs. Morpholine: The target’s 4-phenylpiperazine group may confer selectivity for serotonin or dopamine receptors, whereas morpholinoethylthio (78e) enhances solubility via hydrogen bonding .
  • Methylthio vs. Piperazine : Methylthio (2a) introduces sulfur-mediated interactions but lacks the piperazine’s basic nitrogen, reducing CNS penetration .

Biological Activity

N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 946219-55-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C28H27N7OC_{28}H_{27}N_{7}O with a molecular weight of 477.6 g/mol. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number946219-55-2
Molecular FormulaC28H27N7O
Molecular Weight477.6 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:

  • Cell Viability Assays :
    • The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For instance, it exhibited an IC50 value of approximately 49.85 µM against A549 cells .
    • In comparative studies, it outperformed some known chemotherapeutic agents in terms of growth inhibition.
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells via the mitochondrial pathway. It has been shown to activate caspases and disrupt mitochondrial membrane potential .
    • Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazolo Core :
    • Variations in substituents at different positions on the pyrazolo ring have been correlated with changes in potency against specific cancer types .
    • For example, introducing electron-donating groups tends to enhance activity by improving interactions with target proteins.
  • Piperazine Moiety :
    • The presence of the piperazine ring is crucial for maintaining biological activity. Modifications to this part of the molecule can lead to significant changes in pharmacological profiles .

Case Studies

Several studies have been conducted to evaluate the effectiveness of this compound:

  • Xia et al. Study :
    • This study reported that derivatives similar to this compound showed significant antitumor activity with IC50 values ranging from 26 µM to 49.85 µM across different cancer cell lines .
  • Fan et al. Research :
    • Focused on derivatives that induced autophagy without apoptosis in A549 cells, indicating a complex mechanism of action that warrants further investigation .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography and final products via recrystallization (e.g., from acetonitrile) to improve yield .

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic methods is critical:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm; pyrimidine ring protons at δ 8.0–9.0 ppm).
  • IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .

What role does the 4-phenylpiperazine moiety play in modulating pharmacokinetic properties?

Advanced Research Question
The 4-phenylpiperazine group enhances:

  • Lipophilicity : Improves blood-brain barrier penetration (logP ~3.5 estimated for similar derivatives) .
  • Metabolic Stability : Piperazine rings resist oxidative degradation compared to aliphatic amines.
  • Target Binding : The phenyl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).

Q. Methodological Insight :

  • Perform in vitro metabolic assays (e.g., liver microsomes) to assess stability.
  • Use molecular docking to model interactions with target proteins (e.g., kinases or GPCRs) .

What crystallographic methodologies are recommended to analyze conformational dynamics in this compound?

Advanced Research Question
Key steps include:

Single-Crystal Growth : Use slow evaporation from solvents like DMSO/EtOH mixtures.

Data Collection : Resolve dihedral angles between the pyrimidine core and substituents (e.g., methoxyphenyl and piperazine groups) .

Hydrogen Bond Analysis : Identify intramolecular bonds (e.g., N–H⋯N) and intermolecular interactions (e.g., C–H⋯π) stabilizing the crystal lattice .

Comparative Studies : Contrast with polymorphic forms of related compounds to explain activity variations (e.g., dihedral angle differences >10° alter binding affinity) .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Contradictions often arise from:

  • Structural Polymorphism : Different crystal forms (e.g., dihedral angle variations) alter solubility and bioavailability .
  • Assay Conditions : Variability in cell lines, concentrations, or endpoint measurements.

Q. Resolution Strategies :

Replicate Experiments : Standardize assay protocols (e.g., use identical cell lines and controls).

Conformational Analysis : Compare crystallographic data or computational models to correlate structure-activity relationships (SAR) .

Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition).

What in silico approaches are effective for predicting the compound’s interaction with biological targets?

Advanced Research Question

Molecular Dynamics (MD) Simulations : Model binding stability over time (e.g., RMSD <2.0 Å indicates stable protein-ligand complexes).

Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors in the pyrimidine core).

ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

How can researchers design derivatives to improve selectivity for specific enzyme targets?

Advanced Research Question

  • SAR Studies : Systematically modify substituents (e.g., replace methoxyphenyl with halogenated analogs) and test activity.
  • Fragment-Based Design : Use X-ray co-crystallography to identify key binding motifs (e.g., piperazine interactions with hydrophobic enzyme pockets) .
  • Bioisosteric Replacement : Substitute the pyrimidine ring with triazine or purine scaffolds to alter selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.